![molecular formula C25H23ClFN3O4 B266566 4-(3-chloro-4-ethoxybenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266566.png)
4-(3-chloro-4-ethoxybenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-(3-chloro-4-ethoxybenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one, also known as CEP-33779, is a small molecule inhibitor of the JAK2/STAT3 pathway. The JAK2/STAT3 pathway plays a critical role in the regulation of cellular proliferation, differentiation, and survival. Dysregulation of this pathway has been implicated in the development and progression of various diseases, including cancer, inflammation, and autoimmune disorders.
Mechanism of Action
4-(3-chloro-4-ethoxybenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one exerts its pharmacological effects by inhibiting the JAK2/STAT3 pathway. JAK2 is a cytoplasmic tyrosine kinase that is activated by cytokines and growth factors. Upon activation, JAK2 phosphorylates and activates STAT3, which translocates to the nucleus and regulates the transcription of target genes. Dysregulation of the JAK2/STAT3 pathway has been implicated in the development and progression of various diseases. 4-(3-chloro-4-ethoxybenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one inhibits the activation of JAK2 and STAT3, thereby suppressing the transcription of target genes and inhibiting cellular proliferation and survival.
Biochemical and Physiological Effects:
4-(3-chloro-4-ethoxybenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cancer cells, 4-(3-chloro-4-ethoxybenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one inhibits cellular proliferation and survival by inducing apoptosis and cell cycle arrest. It also inhibits angiogenesis and metastasis by suppressing the expression of pro-angiogenic and pro-metastatic genes. In autoimmune disorders, 4-(3-chloro-4-ethoxybenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, and to modulate the function of immune cells such as T cells and B cells.
Advantages and Limitations for Lab Experiments
4-(3-chloro-4-ethoxybenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It is also highly selective for the JAK2/STAT3 pathway, which reduces the risk of off-target effects. However, 4-(3-chloro-4-ethoxybenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one also has some limitations. It has poor solubility in aqueous solutions, which can limit its bioavailability and efficacy in vivo. It also has a short half-life, which may require frequent dosing in animal studies.
Future Directions
For the study of 4-(3-chloro-4-ethoxybenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one include the development of combination therapies for cancer, novel formulations that improve its bioavailability and efficacy, and the exploration of its potential in other diseases.
Synthesis Methods
The synthesis of 4-(3-chloro-4-ethoxybenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one involves a multi-step process that begins with the reaction of 3-chloro-4-ethoxybenzoic acid with 4-fluoroaniline to form an intermediate product. The intermediate product is then reacted with 3-(1H-imidazol-1-yl)propylamine to form the final product, 4-(3-chloro-4-ethoxybenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one. The synthesis of 4-(3-chloro-4-ethoxybenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one has been described in detail in several publications.
Scientific Research Applications
4-(3-chloro-4-ethoxybenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 4-(3-chloro-4-ethoxybenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models. In addition, 4-(3-chloro-4-ethoxybenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential anti-inflammatory and immunomodulatory effects in autoimmune disorders such as rheumatoid arthritis and multiple sclerosis.
properties
Product Name |
4-(3-chloro-4-ethoxybenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one |
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Molecular Formula |
C25H23ClFN3O4 |
Molecular Weight |
483.9 g/mol |
IUPAC Name |
(4E)-4-[(3-chloro-4-ethoxyphenyl)-hydroxymethylidene]-5-(4-fluorophenyl)-1-(3-imidazol-1-ylpropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H23ClFN3O4/c1-2-34-20-9-6-17(14-19(20)26)23(31)21-22(16-4-7-18(27)8-5-16)30(25(33)24(21)32)12-3-11-29-13-10-28-15-29/h4-10,13-15,22,31H,2-3,11-12H2,1H3/b23-21+ |
InChI Key |
SDRYREDSNAITDN-XTQSDGFTSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC=C(C=C4)F)/O)Cl |
SMILES |
CCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC=C(C=C4)F)O)Cl |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC=C(C=C4)F)O)Cl |
Origin of Product |
United States |
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